molecular formula C13H18NO+ B8348897 1-Benzyl-1-methylpiperidinium-4-one

1-Benzyl-1-methylpiperidinium-4-one

Cat. No.: B8348897
M. Wt: 204.29 g/mol
InChI Key: OXBUCKZAUJPPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-methylpiperidinium-4-one is a quaternary piperidinium salt that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure integrates a benzyl group and a methyl group on the nitrogen atom, making it a valuable precursor for the development of compounds with potential neurological activity . Piperidine derivatives are extensively investigated as core structures in the search for novel acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are principal therapeutic targets for alleviating symptoms in neurodegenerative conditions . Furthermore, related 1-benzylpiperidine scaffolds are utilized in the design of multitarget-directed ligands aimed at simultaneously enhancing cholinergic tone and modulating the serotonin transporter (SERT), representing a modern approach to address complex disease pathologies . As a specialized research chemical, this compound offers scientists a versatile building block for constructing more complex molecules, studying structure-activity relationships, and exploring new chemical spaces. Researchers can leverage its ketone functionality and charged quaternary ammonium group for further chemical modifications and salt formation. This product is strictly for Research Use Only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H18NO+

Molecular Weight

204.29 g/mol

IUPAC Name

1-benzyl-1-methylpiperidin-1-ium-4-one

InChI

InChI=1S/C13H18NO/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1

InChI Key

OXBUCKZAUJPPAG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidinone Derivatives

Structural Variations and Substitution Patterns

The following table summarizes key analogues of 1-Benzyl-4-piperidone, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
1-Benzyl-4-piperidone 3612-20-2 C₁₂H₁₅NO N-Benzyl, C4-ketone Boiling point: 133–135°C/7 mmHg; used in synthesis of pharmaceuticals
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 C₁₃H₁₇NO N-Benzyl, C3-methyl, C4-ketone Higher steric hindrance at C3; potential for altered reactivity in nucleophilic additions
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 C₁₄H₁₉NO N-Benzyl, C3-dimethyl, C4-ketone Classified H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
N-Benzyloxycarbonyl-4-piperidone - C₁₃H₁₅NO₃ N-Carboxybenzyl (Cbz), C4-ketone Enhanced stability for peptide coupling; common in protecting-group strategies
1-Benzylpiperidin-4-amine 50541-93-0 C₁₂H₁₈N₂ N-Benzyl, C4-amine Reduced electrophilicity; used in bioactive molecule synthesis (e.g., CNS agents)

Physicochemical and Hazard Profiles

  • Its liquid state and moderate boiling point make it suitable for reflux reactions .
  • 1-Benzyl-3,3-dimethylpiperidin-4-one : Classified under H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating higher handling risks compared to unsubstituted derivatives .
  • N-Benzyloxycarbonyl-4-piperidone : The carbamate group increases molecular weight and polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis .

Research Findings and Pharmacological Relevance

  • 1-Benzyl-4-piperidone Hydrochloride : Cited in pharmaceutical catalogs as a building block for dopamine receptor ligands .
  • 1-Benzyl-3-methylpiperidin-4-one : Used in the synthesis of kinase inhibitors, leveraging its rigid structure for target binding .
  • Hazard Mitigation : The dimethyl derivative (173186-91-9) requires PPE (gloves, goggles) due to irritation risks, whereas unsubstituted 1-Benzyl-4-piperidone is safer for routine use .

Preparation Methods

Direct N-Benzylation of 4-Piperidone Hydrochloride

The most straightforward method for synthesizing 1-benzyl-4-piperidone involves the alkylation of 4-piperidone hydrochloride with benzyl bromide. In this two-stage reaction:

  • Deprotonation : 4-Piperidone hydrochloride is treated with anhydrous potassium carbonate in dry dimethylformamide (DMF) to generate the free amine.

  • Alkylation : Benzyl bromide is added dropwise, and the mixture is heated at 65°C for 14 hours. The product is isolated via extraction with ethyl acetate, yielding 1-benzyl-4-piperidone with an 89.28% yield.

Key Data :

ParameterValue
Starting Material4-Piperidone hydrochloride
Alkylating AgentBenzyl bromide
BaseK₂CO₃
SolventDMF
Reaction Temperature65°C
Yield89.28%

This method is favored for its simplicity and high yield but requires careful control of moisture and stoichiometry to avoid byproducts such as over-alkylation or hydrolysis.

Partial Reduction of Piperidine Carboxylates

Red-Al-Mediated Reduction

A highly selective approach for synthesizing 1-benzyl-4-piperidinealdehyde involves the partial reduction of 1-benzyl-4-piperidine carboxylates using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). This method avoids over-reduction to the alcohol by optimizing reagent ratios and temperature.

Mechanistic Insights :

  • Red-Al transfers a hydride to the ester carbonyl, forming an intermediate aluminate complex.

  • Hydrolysis of this complex yields the aldehyde, while competing pathways (e.g., enamine formation) are suppressed by additives like potassium tert-butoxide (KTB).

Optimized Conditions :

ParameterValue
Starting Material1-Benzyl-4-ethoxycarbonylpiperidine
Reducing AgentRed-Al (1.15–1.25 equiv.)
AdditivePyrrolidine (excess)
Temperature10°C
SolventToluene
Yield>90%

This method is notable for its selectivity but requires ultralow temperatures and precise stoichiometry, limiting industrial applicability.

Red Aluminum Complexes for Industrial-Scale Synthesis

Patent-Based Methodology

A patent (CN105693596A) describes an improved protocol for synthesizing 1-benzyl-4-piperidinealdehyde using red aluminum (SMEAH) complexes with morpholine, piperidine, or pyrrolidine. The process involves:

  • Preparation of Red Aluminum Complex : SMEAH is pre-complexed with a nitrogen ligand (e.g., morpholine) to enhance stability and reactivity.

  • Controlled Reduction : The red aluminum complex is added dropwise to a solution of 1-benzyl-4-piperidine carboxylate at -5–0°C, minimizing byproduct formation.

  • Workup : The reaction is quenched with NaOH, and the product is extracted into an organic solvent (e.g., hexane or MTBE).

Industrial Advantages :

  • Yield : 91–96% across multiple batches.

  • Scalability : Demonstrated at kilogram scale with consistent purity (>98%).

  • Cost-Effectiveness : Avoids expensive reagents like TMSCHN₂ or cryogenic conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The table below contrasts three primary methods for synthesizing 1-benzyl-4-piperidine derivatives:

MethodStarting MaterialKey ReagentTemperatureYieldIndustrial Viability
Direct Alkylation4-Piperidone HClBenzyl bromide65°C89%High
Red-Al ReductionPiperidine carboxylateRed-Al10°C90%Moderate
Red Aluminum ComplexPiperidine carboxylateSMEAH-morpholine-5–0°C95%High

Key Findings :

  • The direct alkylation route is optimal for producing 1-benzyl-4-piperidone but cannot access aldehyde derivatives.

  • Red aluminum complexes offer superior yields and scalability for aldehyde synthesis compared to Red-Al.

Q & A

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation (e.g., hydrolysis to piperidine) via 1^1H NMR .
  • pH Profiling : Use buffered solutions (pH 2–10). Stability peaks at pH 6–7; acidic conditions promote ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.